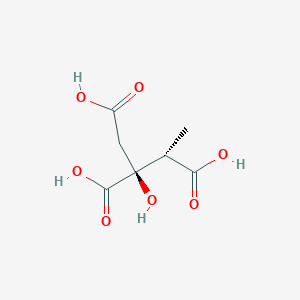
(2S,3S)-2-methylcitric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-2-methylcitric acid is the (2S,3S)-diastereomer of 2-methylcitric acid. It is a conjugate acid of a (2S,3S)-2-methylcitrate(3-).
科学的研究の応用
Biological and Metabolic Significance
Role in Metabolism:
(2S,3S)-2-methylcitric acid is a crucial metabolite found in various organisms, including bacteria and yeast. It is involved in the 2-methylcitric acid cycle, which is essential for the metabolism of propionate in bacteria such as Salmonella enterica and Escherichia coli. This cycle facilitates the conversion of propionate into usable energy forms, highlighting its importance in microbial metabolism .
Clinical Relevance:
The presence of this compound has been linked to several metabolic disorders. For instance, elevated levels of this compound can indicate conditions like propionic acidemia and methylmalonic aciduria. These disorders are characterized by the body's inability to properly metabolize certain fatty acids and amino acids . Research has shown that measuring this compound levels can serve as a biomarker for these metabolic conditions, aiding in diagnosis and management .
Analytical Applications
Detection Methods:
Recent advancements have enabled the simultaneous detection of this compound alongside other metabolites using liquid chromatography coupled with mass spectrometry. This method allows for precise quantification and analysis of metabolic profiles in clinical samples . The ability to separate its stereoisomers enhances the accuracy of metabolic assessments.
Industrial Applications
Biotechnology:
In biotechnology, this compound is utilized as a substrate in various enzymatic reactions. It serves as an intermediate in synthetic pathways for producing valuable compounds. The enzyme 2-methylcitrate synthase catalyzes its formation from oxaloacetate and propanoyl-CoA, showcasing its utility in metabolic engineering .
Food Industry:
There is emerging interest in the application of this compound as a food additive due to its potential as a natural preservative. Its ability to inhibit microbial growth may contribute to extending the shelf life of food products .
Case Studies
特性
分子式 |
C7H10O7 |
|---|---|
分子量 |
206.15 g/mol |
IUPAC名 |
(2S,3S)-2-hydroxybutane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C7H10O7/c1-3(5(10)11)7(14,6(12)13)2-4(8)9/h3,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13)/t3-,7+/m1/s1 |
InChIキー |
YNOXCRMFGMSKIJ-NFNCENRGSA-N |
異性体SMILES |
C[C@H](C(=O)O)[C@@](CC(=O)O)(C(=O)O)O |
正規SMILES |
CC(C(=O)O)C(CC(=O)O)(C(=O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















